REACTION_SMILES
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[CH3:29][OH:30].[ClH:28].[F:1][C:2]([CH2:3][n:4]1[c:5](=[O:25])[c:6]2[cH:7][c:8]([S:14][Si:15]([CH:16]([CH3:17])[CH3:18])([CH:19]([CH3:20])[CH3:21])[CH:22]([CH3:23])[CH3:24])[cH:9][cH:10][c:11]2[cH:12][cH:13]1)([F:26])[F:27].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1>>[F:1][C:2]([CH2:3][n:4]1[c:5](=[O:25])[c:6]2[cH:7][c:8]([SH:14])[cH:9][cH:10][c:11]2[cH:12][cH:13]1)([F:26])[F:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CC(C)[Si](Sc1ccc2ccn(CC(F)(F)F)c(=O)c2c1)(C(C)C)C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[Si](Sc1ccc2ccn(CC(F)(F)F)c(=O)c2c1)(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=c1c2cc(S)ccc2ccn1CC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |